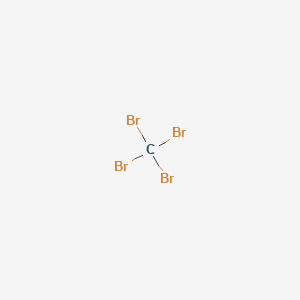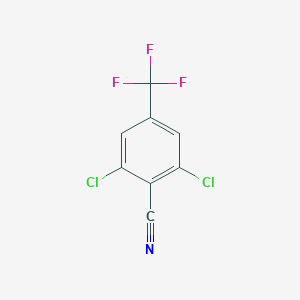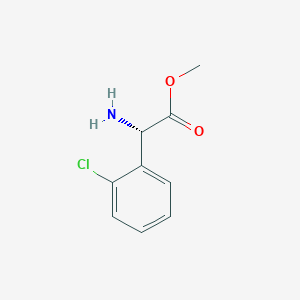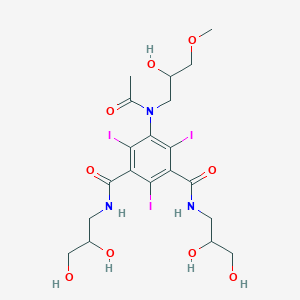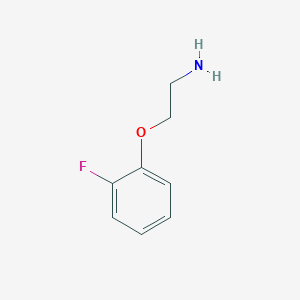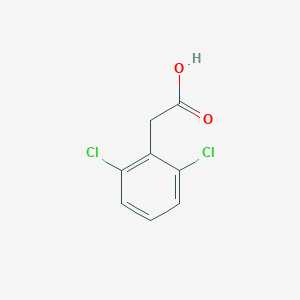
2-(2-ブロモフェニル)アセトアルデヒド
概要
説明
(2-Bromophenyl)acetaldehyde is an organic compound with the molecular formula C8H7BrO It is a brominated derivative of phenylacetaldehyde, characterized by the presence of a bromine atom at the ortho position of the phenyl ring
科学的研究の応用
(2-Bromophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may involve this compound.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)acetaldehyde typically involves the bromination of phenylacetaldehyde. One common method is the bromination of phenylacetaldehyde using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.
Industrial Production Methods: Industrial production of (2-Bromophenyl)acetaldehyde may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: (2-Bromophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(2-Bromophenyl)acetic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-(2-Bromophenyl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products:
Oxidation: 2-(2-Bromophenyl)acetic acid.
Reduction: 2-(2-Bromophenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-(2-Methoxyphenyl)acetaldehyde or 2-(2-Cyanophenyl)acetaldehyde.
作用機序
The mechanism of action of (2-Bromophenyl)acetaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.
Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of (2-Bromophenyl)acetaldehyde vary depending on the specific application. For instance, in biological systems, the compound may interact with enzymes and other proteins involved in metabolic pathways.
類似化合物との比較
- 2-Bromophenylacetic acid
- 2-Bromophenethyl alcohol
- 3-Bromophenylacetaldehyde
Comparison: (2-Bromophenyl)acetaldehyde is unique due to the presence of both an aldehyde group and a bromine atom at the ortho position. This combination of functional groups allows for a wide range of chemical reactions and applications. In contrast, similar compounds such as 2-Bromophenylacetic acid and 2-Bromophenethyl alcohol have different functional groups, leading to distinct chemical properties and reactivity.
特性
IUPAC Name |
2-(2-bromophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBFWAWZAFWFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465415 | |
| Record name | 2-(2-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96557-30-1 | |
| Record name | 2-(2-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-Bromophenyl)acetaldehyde in the synthesis of epoxybenzoxocines?
A1: 2-(2-Bromophenyl)acetaldehyde serves as a crucial building block in the synthesis of epoxybenzoxocines. The provided research demonstrates its reaction with various reagents:
- Formation of Hydroxyacetals: 2-(2-Bromophenyl)acetaldehyde acetals (protected forms of the aldehyde) react with n-butyllithium (n-BuLi) and specific aldehydes to yield hydroxyacetals. []
- Cyclization to Epoxybenzoxocines: The resulting hydroxyacetals undergo acid-catalyzed cyclization to form the desired epoxybenzoxocines, which are heterocyclic compounds with potential biological activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
